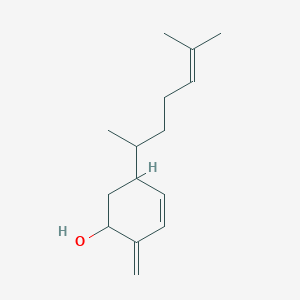![molecular formula C21H26O3 B14631492 [1,1'-Biphenyl]-4-yl (heptyloxy)acetate CAS No. 54334-93-9](/img/structure/B14631492.png)
[1,1'-Biphenyl]-4-yl (heptyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl (heptyloxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to an acetate moiety through a heptyloxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with heptyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The biphenyl group in [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can participate in electrophilic aromatic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic applications.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: In the industrial sector, this compound is utilized in the formulation of coatings, adhesives, and polymers. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptyloxy chain provides hydrophobic interactions. These interactions can influence signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-yl acetate
- [1,1’-Biphenyl]-4-yl (methoxy)acetate
- [1,1’-Biphenyl]-4-yl (ethoxy)acetate
Comparison: Compared to its analogs, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate has a longer alkyl chain, which can enhance its hydrophobic interactions and influence its solubility and bioavailability. This unique feature makes it more suitable for applications requiring enhanced lipophilicity and membrane permeability.
Eigenschaften
CAS-Nummer |
54334-93-9 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-heptoxyacetate |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-9-16-23-17-21(22)24-20-14-12-19(13-15-20)18-10-7-6-8-11-18/h6-8,10-15H,2-5,9,16-17H2,1H3 |
InChI-Schlüssel |
HHUUHWZUDJUFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
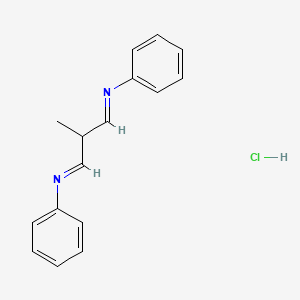
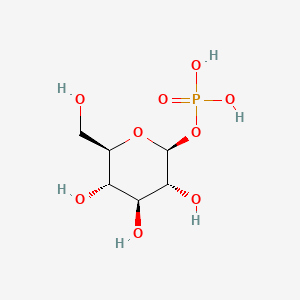
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
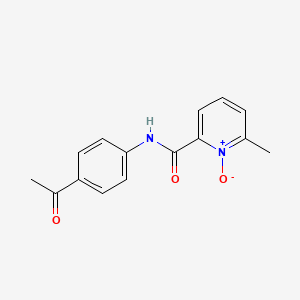

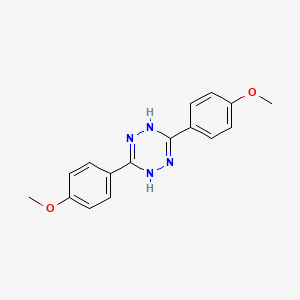
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

